4-(2-ホルミルフェニル)フェノール

説明

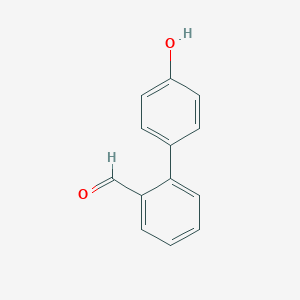

4’-Hydroxy-biphenyl-2-carbaldehyde is an organic compound with the molecular formula C13H10O2 and a molecular weight of 198.22 g/mol . It is a biphenyl derivative, characterized by the presence of a hydroxyl group at the 4’ position and an aldehyde group at the 2 position of the biphenyl structure . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

科学的研究の応用

Chemistry

4'-Hydroxy-biphenyl-2-carbaldehyde serves as an essential intermediate in organic synthesis. It can undergo various chemical reactions:

- Oxidation : The aldehyde group can be oxidized to form 4'-hydroxy-biphenyl-2-carboxylic acid.

- Reduction : It can be reduced to yield 4'-hydroxy-biphenyl-2-methanol.

- Substitution Reactions : The hydroxyl group can participate in electrophilic aromatic substitution, leading to diverse biphenyl derivatives.

Biology

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. Its structural properties allow it to act as a substrate or inhibitor in various enzymatic reactions, making it valuable for exploring biological mechanisms .

Medicinal Chemistry

While not directly used therapeutically, 4'-hydroxy-biphenyl-2-carbaldehyde is pivotal in medicinal chemistry for developing potential drug candidates. Its derivatives have been explored for various pharmacological activities, including anti-inflammatory and anticancer properties .

Case Study : A study investigated the binding affinities of biphenyl derivatives with opioid receptors, showing that modifications to the biphenyl structure significantly impacted their biological activity .

Industrial Applications

In industrial settings, 4'-hydroxy-biphenyl-2-carbaldehyde is employed in producing new materials and chemical processes. Its derivatives are used in synthesizing polymers, dyes, and agrochemicals due to their unique reactivity and functional properties .

作用機序

Mode of Action

Phenolic compounds are known to interact with proteins and enzymes, potentially altering their function .

Biochemical Pathways

Phenolic compounds, including 4-(2-Formylphenyl)phenol, are synthesized via the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of individual phenolic compounds .

Pharmacokinetics

Phenolic compounds are known to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . They also have poor aqueous solubility .

Result of Action

Phenolic compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .

Action Environment

The action, efficacy, and stability of 4-(2-Formylphenyl)phenol can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other compounds can influence its action through interactions or competition for the same targets .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxy-biphenyl-2-carbaldehyde typically involves a two-step process :

Stage 1: Ortho-bromobenzaldehyde reacts with anhydrous sodium carbonate in water and N,N-dimethylformamide at room temperature.

Stage 2: The resulting product is then reacted with (p-hydroxyphenyl)boronic acid in the presence of palladium diacetate in water and N,N-dimethylformamide at room temperature.

Industrial Production Methods

化学反応の分析

Types of Reactions

4’-Hydroxy-biphenyl-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: 4’-Hydroxy-biphenyl-2-carboxylic acid.

Reduction: 4’-Hydroxy-biphenyl-2-methanol.

Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

類似化合物との比較

4’-Hydroxy-biphenyl-2-carbaldehyde can be compared with other biphenyl derivatives, such as :

4’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with the aldehyde group at the 4 position.

4’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.

4’-Hydroxy-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group at the 2 position.

The uniqueness of 4’-Hydroxy-biphenyl-2-carbaldehyde lies in its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity.

生物活性

4'-Hydroxy-biphenyl-2-carbaldehyde (C13H10O2) is an organic compound that has garnered attention in various fields of research due to its unique biological activities. This article explores its biological properties, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

Overview of 4'-Hydroxy-biphenyl-2-carbaldehyde

- Molecular Formula : C13H10O2

- Molecular Weight : 198.22 g/mol

- CAS Number : 400747-55-9

This compound is characterized by a biphenyl structure with a hydroxyl group and an aldehyde group, which contribute to its reactivity and biological activity.

Mode of Action

4'-Hydroxy-biphenyl-2-carbaldehyde exhibits biological activity primarily through its interactions with proteins and enzymes. The phenolic structure allows it to engage in hydrogen bonding and hydrophobic interactions, influencing enzyme functions and signaling pathways.

Biochemical Pathways

The compound is synthesized via the shikimate and phenylpropanoid pathways, common routes for phenolic compounds. Its action can be influenced by environmental factors such as pH and temperature, which affect stability and activity.

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties. 4'-Hydroxy-biphenyl-2-carbaldehyde has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines, contributing to its potential use in managing inflammatory conditions. The modulation of inflammatory pathways suggests therapeutic applications in diseases such as arthritis and cardiovascular disorders .

Antimicrobial Properties

Studies have shown that 4'-Hydroxy-biphenyl-2-carbaldehyde exhibits antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi highlights its potential as a natural preservative or therapeutic agent in infectious diseases .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of 4'-Hydroxy-biphenyl-2-carbaldehyde on mammalian cell lines. The following table summarizes findings from various assays:

| Cell Line | Assay Type | IC50 (µM) | Notes |

|---|---|---|---|

| HeLa | MTT Assay | 25 | Significant cytotoxicity observed |

| MCF-7 | Colony Formation Assay | 30 | Inhibition of anchorage-independent growth |

| A549 | LDH Release Assay | 20 | Induced membrane integrity loss |

These results indicate that the compound has a selective cytotoxic effect on cancer cell lines while exhibiting lower toxicity on normal cells, suggesting a potential for targeted cancer therapies .

Case Studies

- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of various phenolic compounds, including 4'-Hydroxy-biphenyl-2-carbaldehyde, using DPPH radical scavenging assays. The results showed that this compound effectively reduced DPPH radicals, indicating strong antioxidant potential.

- Anti-inflammatory Research : In a model of induced inflammation, treatment with 4'-Hydroxy-biphenyl-2-carbaldehyde resulted in decreased levels of TNF-alpha and IL-6, demonstrating its ability to modulate inflammatory responses .

- Antimicrobial Efficacy : A comparative study tested several phenolic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that 4'-Hydroxy-biphenyl-2-carbaldehyde had significant inhibitory effects on both bacterial strains, supporting its use as an antimicrobial agent.

特性

IUPAC Name |

2-(4-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLQTCNSJOJTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374727 | |

| Record name | 4'-Hydroxy-biphenyl-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400747-55-9 | |

| Record name | 4'-Hydroxy-biphenyl-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。